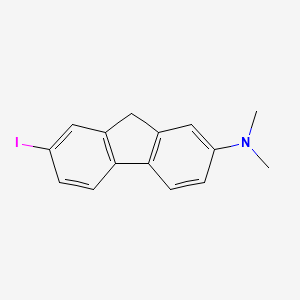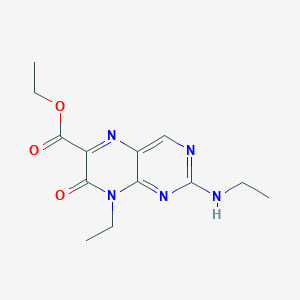
Ethyl 8-ethyl-2-(ethylamino)-7-oxo-7,8-dihydropteridine-6-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 8-ethyl-2-(ethylamino)-7-oxo-7,8-dihydropteridine-6-carboxylate is a complex organic compound with a unique structure that includes multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 8-ethyl-2-(ethylamino)-7-oxo-7,8-dihydropteridine-6-carboxylate typically involves multi-step organic reactions. One common method involves the reaction of ethyl 2-(ethylamino)acetate with appropriate precursors under controlled conditions. The reaction conditions often include the use of solvents like glacial acetic acid and catalysts such as ammonium acetate .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as refluxing, solvent extraction, and purification through techniques like column chromatography .
Chemical Reactions Analysis
Types of Reactions
Ethyl 8-ethyl-2-(ethylamino)-7-oxo-7,8-dihydropteridine-6-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens (chlorine, bromine), alkylating agents (methyl iodide).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Ethyl 8-ethyl-2-(ethylamino)-7-oxo-7,8-dihydropteridine-6-carboxylate has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of various heterocyclic compounds.
Biology: Studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Ethyl 8-ethyl-2-(ethylamino)-7-oxo-7,8-dihydropteridine-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. This can lead to various biological responses, such as inhibition of microbial growth or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-(ethylamino)acetate: A simpler compound with similar functional groups.
Ethyl 2-(propan-2-ylamino)acetate: Another related compound with a different alkyl group.
Ethyl 2-(methylamino)acetate: A compound with a methyl group instead of an ethyl group.
Uniqueness
Ethyl 8-ethyl-2-(ethylamino)-7-oxo-7,8-dihydropteridine-6-carboxylate is unique due to its complex structure and the presence of multiple functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
2144-73-2 |
|---|---|
Molecular Formula |
C13H17N5O3 |
Molecular Weight |
291.31 g/mol |
IUPAC Name |
ethyl 8-ethyl-2-(ethylamino)-7-oxopteridine-6-carboxylate |
InChI |
InChI=1S/C13H17N5O3/c1-4-14-13-15-7-8-10(17-13)18(5-2)11(19)9(16-8)12(20)21-6-3/h7H,4-6H2,1-3H3,(H,14,15,17) |
InChI Key |
DUDINGOUJXFVDD-UHFFFAOYSA-N |
Canonical SMILES |
CCNC1=NC=C2C(=N1)N(C(=O)C(=N2)C(=O)OCC)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


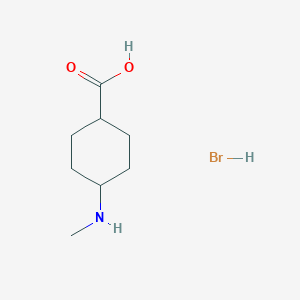
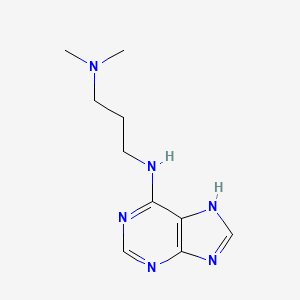
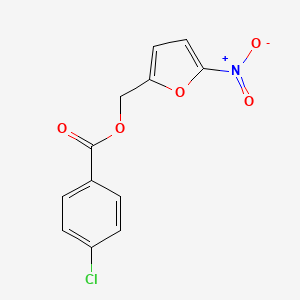
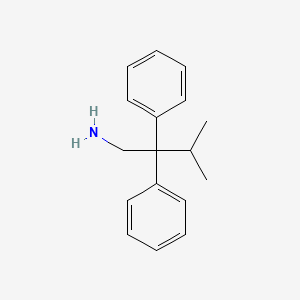
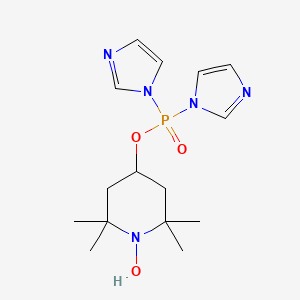
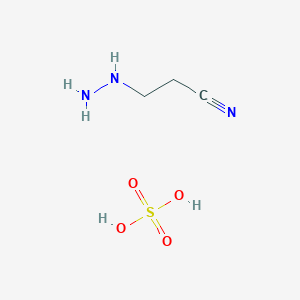
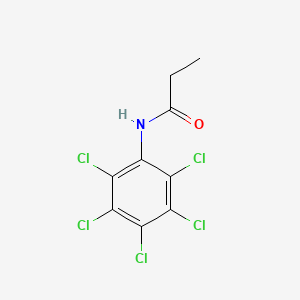
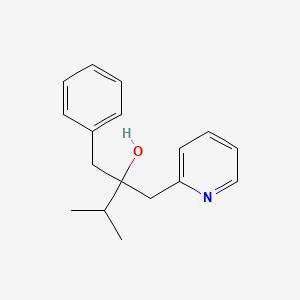
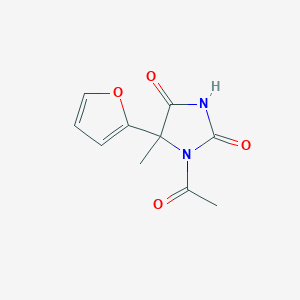
![n-Benzyl-1-[(4-bromophenyl)sulfanyl]-n-{[(4-bromophenyl)sulfanyl]methyl}methanamine](/img/structure/B14000229.png)
![2-Ethoxy-2-[(4-nitrophenyl)amino]-1-phenylethanone](/img/structure/B14000239.png)
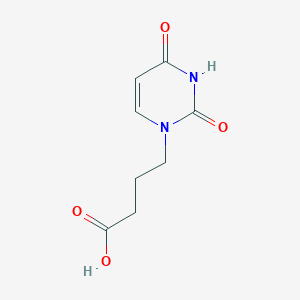
![7-Iodo-pyrazolo[1,5-a]pyridine-4-carboxylic acid](/img/structure/B14000260.png)
